molecular formula C18H19N7OS B11706973 N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide

N'-{(E)-[4-(dimethylamino)phenyl]methylidene}-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]acetohydrazide

Cat. No.: B11706973
M. Wt: 381.5 g/mol
InChI Key: NJNWBPARFPYEQA-XDHOZWIPSA-N
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Description

N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a combination of a dimethylamino group, a phenylmethylidene moiety, and a tetrazolylsulfanyl group, making it a subject of interest in synthetic chemistry and material science.

Properties

Molecular Formula

C18H19N7OS

Molecular Weight

381.5 g/mol

IUPAC Name

N-[(E)-[4-(dimethylamino)phenyl]methylideneamino]-2-(1-phenyltetrazol-5-yl)sulfanylacetamide

InChI

InChI=1S/C18H19N7OS/c1-24(2)15-10-8-14(9-11-15)12-19-20-17(26)13-27-18-21-22-23-25(18)16-6-4-3-5-7-16/h3-12H,13H2,1-2H3,(H,20,26)/b19-12+

InChI Key

NJNWBPARFPYEQA-XDHOZWIPSA-N

Isomeric SMILES

CN(C)C1=CC=C(C=C1)/C=N/NC(=O)CSC2=NN=NN2C3=CC=CC=C3

Canonical SMILES

CN(C)C1=CC=C(C=C1)C=NNC(=O)CSC2=NN=NN2C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE typically involves the condensation of 4-(dimethylamino)benzaldehyde with 2-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetohydrazide under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol, with the addition of a catalytic amount of acid or base to facilitate the condensation reaction.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the dimethylamino group or the phenyl ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction may produce amines or alcohols.

Scientific Research Applications

N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-PHENOXYACETOHYDRAZIDE
  • N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-[(4,6-DIMETHYL-2-PYRIMIDINYL)SULFANYL]ACETOHYDRAZIDE
  • N’-[(E)-[4-(DIETHYLAMINO)PHENYL]METHYLIDENE]-3-(2-THIENYL)-1H-PYRAZOLE-5-CARBOHYDRAZIDE

Uniqueness

N’-[(E)-[4-(DIMETHYLAMINO)PHENYL]METHYLIDENE]-2-[(1-PHENYL-1H-1,2,3,4-TETRAZOL-5-YL)SULFANYL]ACETOHYDRAZIDE is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activity. This makes it a valuable compound for research and development in various scientific fields.

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